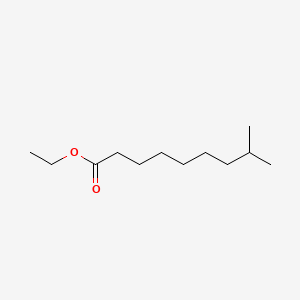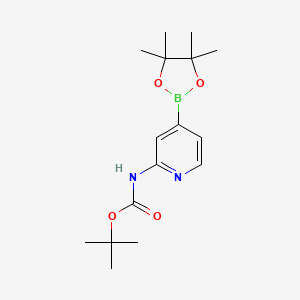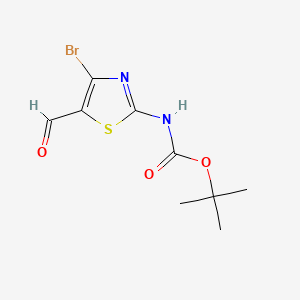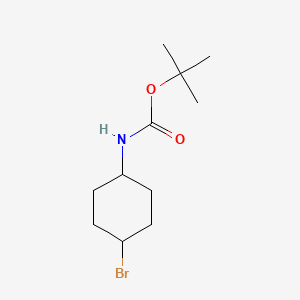
4-Methylvaleric Acid Methyl-d3 Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylvaleric Acid Methyl-d3 Ester is a stable isotope-labeled compound with the molecular formula C7H11D3O2 and a molecular weight of 133.203 . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylvaleric Acid Methyl-d3 Ester can be synthesized through esterification reactions. One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of an alcohol and a carboxylic acid . The reaction typically occurs under mild conditions and yields high purity ester products.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.
化学反応の分析
Types of Reactions
4-Methylvaleric Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
科学的研究の応用
4-Methylvaleric Acid Methyl-d3 Ester is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Methylvaleric Acid Methyl-d3 Ester involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms (D3) provide a distinct signal in analytical techniques, allowing researchers to track the compound’s behavior and interactions within biological systems. This labeling helps elucidate molecular targets and pathways involved in various metabolic processes .
類似化合物との比較
Similar Compounds
4-Methylvaleric Acid: The non-labeled version of the compound, used in similar applications but without the isotope labeling.
Isovaleric Acid: Another structurally similar compound with different applications in flavor and fragrance industries.
Hexanoic Acid: A related compound with applications in the synthesis of esters and other derivatives
Uniqueness
4-Methylvaleric Acid Methyl-d3 Ester’s uniqueness lies in its stable isotope labeling, which provides distinct advantages in analytical and research applications. The deuterium labeling allows for precise tracking and quantification in complex biological and chemical systems, making it a valuable tool in scientific research.
特性
CAS番号 |
97632-11-6 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
133.205 |
IUPAC名 |
trideuteriomethyl 4-methylpentanoate |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3 |
InChIキー |
KBCOVKHULBZKNY-HPRDVNIFSA-N |
SMILES |
CC(C)CCC(=O)OC |
同義語 |
4-Methylpentanoic Acid Methyl-d3 Ester; Methyl-d3 4-Methylpentanoate; Methyl-d3 4-Methylvalerate; Methyl-d3 Isocaproate; Methyl-d3 Isohexanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


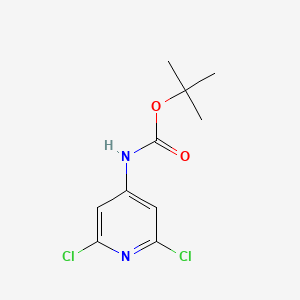
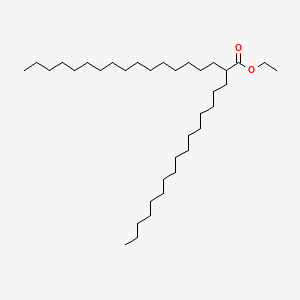
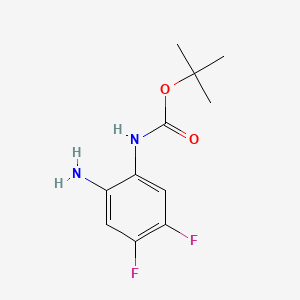
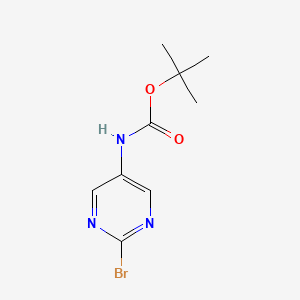
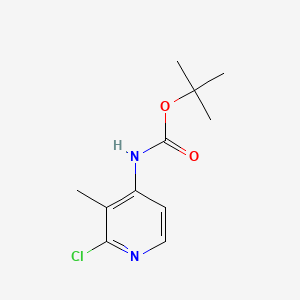
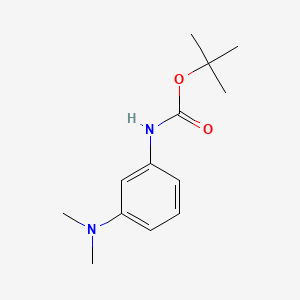
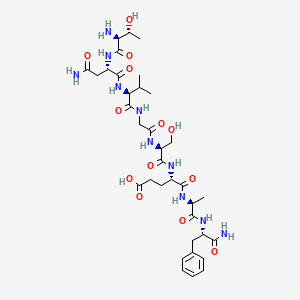
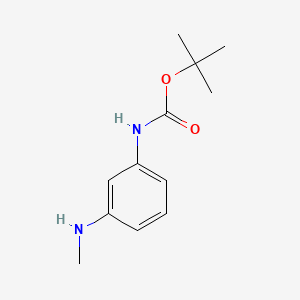
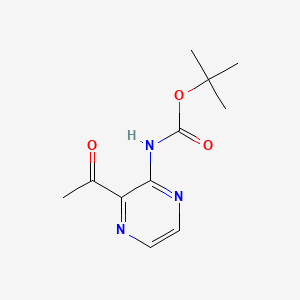
![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)
